1,3-Dichloro-5-methylhexane
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Overview
Description
1,3-Dichloro-5-methylhexane is an organic compound with the molecular formula C7H14Cl2. It is a derivative of hexane, where two chlorine atoms are substituted at the 1st and 3rd positions, and a methyl group is substituted at the 5th position. This compound is part of the alkane family and is known for its reactivity due to the presence of chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-methylhexane can be synthesized through the chlorination of 5-methylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 5-methylhexane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and specific reaction conditions can optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 5-methylhex-1-ene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Scientific Research Applications
1,3-Dichloro-5-methylhexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms or methyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-methylhexane involves its reactivity due to the presence of chlorine atoms. These atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes, which can further react with other chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropane: Similar structure but with a shorter carbon chain.
1,3-Dichlorobutane: Similar structure with a four-carbon chain.
1,3-Dichloropentane: Similar structure with a five-carbon chain.
Uniqueness
1,3-Dichloro-5-methylhexane is unique due to the presence of a methyl group at the 5th position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other dichlorinated alkanes and can lead to different chemical and physical properties.
Properties
CAS No. |
67241-15-0 |
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Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
1,3-dichloro-5-methylhexane |
InChI |
InChI=1S/C7H14Cl2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
KSWDHIMOCKSTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCl)Cl |
Origin of Product |
United States |
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